5-Bromo-2-chloro-6-methylnicotinonitrile

Description

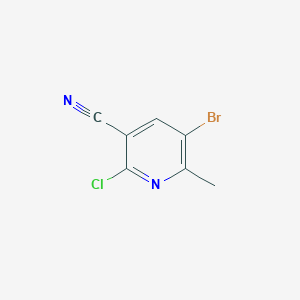

5-Bromo-2-chloro-6-methylnicotinonitrile is a polysubstituted derivative of nicotinonitrile, which is also known as 3-cyanopyridine. Its structure is characterized by a pyridine (B92270) ring functionalized with a bromo, a chloro, a methyl, and a nitrile group at specific positions. This combination of functional groups makes it a valuable intermediate in synthetic organic chemistry. The properties and reactivity of this molecule are dictated by the electronic interplay of the electron-withdrawing nitrile and halogen substituents and the electron-donating methyl group on the pyridine core.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 5-bromo-2-chloro-6-methylpyridine-3-carbonitrile nih.gov |

| Molecular Formula | C₇H₄BrClN₂ nih.gov |

| Molecular Weight | 231.48 g/mol nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c1-4-6(8)2-5(3-10)7(9)11-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZAACVPURBIGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)Cl)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512414 | |

| Record name | 5-Bromo-2-chloro-6-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84703-18-4 | |

| Record name | 5-Bromo-2-chloro-6-methyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84703-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloro-6-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Profiling of 5 Bromo 2 Chloro 6 Methylnicotinonitrile and Halogenated Nicotinonitriles

Electrophilic Aromatic Substitution (EAS) in Pyridine (B92270) Systems

Electrophilic aromatic substitution (EAS) is a class of organic reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. While this is a hallmark reaction for benzene (B151609) and its derivatives, the pyridine ring presents a significantly different reactivity profile. The nitrogen atom's high electronegativity makes the pyridine ring electron-deficient and thus much less reactive towards electrophiles than benzene. This deactivation is further intensified in acidic conditions, which are common for many EAS reactions like nitration and sulfonation. The nitrogen atom becomes protonated, introducing a positive charge that strongly deactivates the ring to electrophilic attack.

Direct halogenation of pyridine rings via electrophilic aromatic substitution is an electronically mismatched process that presents considerable challenges. The electron-deficient nature of the pyridine ring makes it a poor nucleophile for reaction with electrophilic halogen sources. Consequently, these reactions necessitate harsh conditions, such as high temperatures and the use of strong Brønsted or Lewis acids, to proceed. Even under these forcing conditions, yields can be low, and the reactions often result in mixtures of regioisomers. For the pyridine nucleus, electrophilic substitution typically favors the 3-position (meta-position).

For a polysubstituted pyridine like 5-Bromo-2-chloro-6-methylnicotinonitrile, direct EAS for further halogenation is highly unlikely to be a viable synthetic route. The ring is already heavily substituted with two electron-withdrawing halogens (bromo and chloro) and a strongly electron-withdrawing nitrile group. These groups, in concert with the inherent electron-deficient character of the pyridine nitrogen, render the ring extremely deactivated towards further electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

In contrast to its resistance to EAS, the electron-deficient pyridine ring is well-suited for nucleophilic aromatic substitution (SNAr). This reaction is particularly facile when good leaving groups (like halogens) are present at positions ortho or para (2-, 4-, or 6-positions) to the ring nitrogen. The SNAr mechanism proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom, which is a key stabilizing factor. In the second, typically fast step, the leaving group is expelled, restoring the aromaticity of the ring.

The rate of SNAr reactions is dependent on the stability of the Meisenheimer complex. In this compound, both halogens are potential leaving groups. The chlorine atom is at the 2-position (ortho to the nitrogen) and the bromine atom is at the 5-position (meta to the nitrogen). Nucleophilic attack is strongly favored at the 2-position, as the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the ring nitrogen. Attack at the 5-position does not allow for this stabilization, making substitution at this position much less favorable.

The reactivity of the pyridine ring towards nucleophiles can be significantly enhanced by N-activation. This involves converting the neutral pyridine nitrogen into a positively charged pyridinium (B92312) species. This can be achieved through protonation in acidic media, alkylation to form a quaternary salt, or coordination to a Lewis acid. This N-activation further increases the electron-deficiency of the ring, making it more susceptible to nucleophilic attack. For halogenated pyridines, this activation can dramatically accelerate the rate of SNAr reactions, sometimes allowing them to proceed under much milder conditions.

The reactivity of halogenated nicotinonitriles in SNAr reactions is modulated by both steric and electronic factors.

Electronic Effects:

Ring Nitrogen: As the primary electron-withdrawing feature, the nitrogen atom activates the ortho (2,6) and para (4) positions to nucleophilic attack.

Nitrile Group (-CN): The cyano group is a strong electron-withdrawing group. Located at the 3-position in this compound, it significantly enhances the electrophilicity of the entire ring. Its influence is particularly strong at the ortho (2 and 4) and para (6) positions relative to itself. This effect strongly activates the C2-Cl bond for substitution.

Steric Effects:

Methyl Group (-CH₃): The methyl group at the 6-position (ortho to the nitrogen) can exert a steric hindrance effect. While it is an electron-donating group, its steric bulk can hinder the approach of a nucleophile to the adjacent C5-Br position. More significantly, it can influence the reactivity at the C2-Cl position. The presence of substituents ortho to the reaction center can slow down the rate of SNAr reactions by sterically impeding the formation of the tetrahedral Meisenheimer intermediate. The degree of this hindrance depends on the size of the incoming nucleophile.

Chemo- and Regioselectivity in Halogenated Pyridine Reactions

In a molecule like this compound, which possesses multiple potential reaction sites, chemo- and regioselectivity are critical considerations.

Chemoselectivity: The compound has two different halogen leaving groups, a chloro group at the 2-position and a bromo group at the 5-position. In SNAr reactions, nucleophilic attack will overwhelmingly favor the 2-position. This is because the 2-position is activated by both the ring nitrogen and the 3-cyano group, and the resulting anionic intermediate is resonance-stabilized by the nitrogen atom. The 5-position is not activated in this way.

Regioselectivity: The preference for substitution at C2 over C5 is a clear example of regioselectivity. Generally, in dihalopyridines, the order of reactivity for SNAr is 4-halo > 2-halo >> 3-halo. For this compound, the chlorine at the activated 2-position will be selectively replaced by a wide range of nucleophiles, leaving the bromine at the unactivated 5-position intact.

Reaction Kinetics and Thermodynamic Considerations

The kinetics of SNAr reactions on halogenated pyridines are typically second order, being first order in both the pyridine substrate and the nucleophile. The rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex.

The reactivity is highly dependent on the nature of the leaving group. For SNAr reactions, the leaving group ability is often related to the stability of the departing anion and the strength of the carbon-halogen bond. While typically F > Cl ≈ Br > I in activated aromatic systems due to the high electronegativity of fluorine stabilizing the transition state, this order can vary. In some pyridinium systems, the leaving group order has been observed as CN > F ~ Cl ~ Br ~ I, indicating a complex interplay of factors including the specifics of the deprotonation step following nucleophilic addition. nih.gov

Table 1: Relative Reactivity in SNAr Reactions of Chloropyridines This table illustrates the activating effect of the nitrogen atom's position on the rate of nucleophilic substitution.

| Compound | Position of Chlorine | Relative Rate |

| 2-Chloropyridine (B119429) | 2 (ortho) | 40 |

| 3-Chloropyridine | 3 (meta) | 3 x 10⁻⁴ |

| 4-Chloropyridine | 4 (para) | 80 |

Data is generalized to show the trend of reactivity towards nucleophiles like NaOEt.

Table 2: Influence of N-Activation on SNAr Reactivity This table shows the dramatic increase in reaction rate upon formation of a pyridinium salt.

| Compound | Relative Rate of SNAr |

| 2-Chloro-3-nitropyridine | 1 |

| 1-Methyl-2-chloro-3-nitropyridinium ion | 5 x 10⁷ |

Data is generalized to illustrate the activating effect of N-methylation.

Computational Chemistry and Theoretical Studies on 5 Bromo 2 Chloro 6 Methylnicotinonitrile

Quantum Chemical Calculations (DFT, etc.) for Molecular Structure Elucidation

Quantum chemical calculations are fundamental to elucidating the three-dimensional structure of a molecule with high precision. Density Functional Theory (DFT) is a widely used method for this purpose, offering a favorable balance between computational cost and accuracy. For 5-Bromo-2-chloro-6-methylnicotinonitrile, DFT calculations, often utilizing basis sets such as 6-311++G(d,p), can be employed to determine its optimized geometric parameters, including bond lengths, bond angles, and dihedral angles.

These calculations solve the Schrödinger equation in an approximate manner to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. The resulting geometric data are crucial for understanding the steric and electronic effects of the various substituents—bromo, chloro, methyl, and cyano groups—on the pyridine (B92270) ring. While specific experimental crystallographic data for this compound may not be readily available, theoretical calculations provide a reliable prediction of its molecular geometry.

Table 1: Calculated Geometric Parameters for this compound (Illustrative Data) (Note: The following data are illustrative, based on typical values from DFT calculations for similar heterocyclic compounds, as specific literature for this molecule is not available.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-Cl | 1.74 Å |

| C5-Br | 1.90 Å | |

| C6-C(methyl) | 1.52 Å | |

| C3-C(nitrile) | 1.45 Å | |

| C(nitrile)-N | 1.16 Å | |

| Bond Angle | Cl-C2-N1 | 115.8° |

| Br-C5-C4 | 118.5° | |

| C(methyl)-C6-N1 | 122.0° | |

| Dihedral Angle | Cl-C2-C3-C4 | 179.5° |

Molecular Modeling for Reactivity Prediction

The Frontier Molecular Orbital (FMO) theory is a key component of reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, such as chemical potential (μ), chemical hardness (η), global softness (S), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher chemical potential indicates a better electron donor, while a higher electrophilicity index suggests a better electron acceptor.

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Illustrative Data) (Note: The following data are illustrative, based on typical values from DFT calculations for similar heterocyclic compounds, as specific literature for this molecule is not available.)

| Parameter | Value (eV) |

| EHOMO | -7.25 |

| ELUMO | -1.89 |

| HOMO-LUMO Gap (ΔE) | 5.36 |

| Chemical Potential (μ) | -4.57 |

| Chemical Hardness (η) | 2.68 |

| Global Softness (S) | 0.37 |

| Global Electrophilicity Index (ω) | 3.89 |

Simulation of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms by simulating the pathways that connect reactants to products. This involves locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate.

For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), particularly at the C2 position bearing the chloro substituent, which is activated by the electron-withdrawing cyano and bromo groups, as well as the pyridine nitrogen. Computational studies can map out the potential energy surface for the attack of a nucleophile, the formation of the Meisenheimer intermediate, and the subsequent departure of the chloride leaving group.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This provides valuable mechanistic insights, such as whether the reaction proceeds through a concerted or a stepwise mechanism. For SNAr reactions, computational studies can confirm the two-step mechanism involving the formation of a stable Meisenheimer complex.

Furthermore, these studies can elucidate the role of the various substituents in modulating the reactivity. For example, the electron-withdrawing nature of the cyano group at C3 and the bromo group at C5 is expected to stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy and facilitating the substitution at the C2 position. The methyl group at C6, being electron-donating, might have a slight deactivating effect, but its steric presence could also influence the approach of the nucleophile.

Solvent Effects and Reaction Environment Modeling

Chemical reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction rate and mechanism. Computational models can account for solvent effects in several ways, most commonly through implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvent models involve including a number of individual solvent molecules in the calculation, which can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, but at a much higher computational cost.

For reactions involving this compound, modeling the effect of different solvents would be crucial for predicting how the reaction outcomes might change under different experimental conditions. For instance, polar aprotic solvents are known to be effective for SNAr reactions as they can solvate the cation of the nucleophile's salt without strongly solvating the anion, thus enhancing its nucleophilicity. Computational modeling can quantify these effects by calculating the reaction energy profiles in different solvents and predicting the changes in activation energies.

Structure Activity Relationship Sar Principles and Methodologies for Nicotinonitrile Derivatives

Principles of Structure-Activity Relationship Analysis in Heterocyclic Chemistry

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. pharmacologymentor.comdrugdesign.org In the context of heterocyclic chemistry, which includes nicotinonitrile derivatives, SAR studies aim to understand how specific structural features of these compounds influence their interactions with biological targets like enzymes or receptors. The core principle is that the biological effect of a chemical is a function of its molecular structure; therefore, systematic modifications to that structure can lead to predictable changes in its pharmacological properties. pharmacologymentor.comslideshare.net

The process involves progressively altering the molecular structure of a reference compound, or "lead," to determine the importance of its various structural components. drugdesign.org For a heterocyclic scaffold such as nicotinonitrile, these modifications can include:

Alteration of the core ring system: While the nicotinonitrile (3-cyanopyridine) core is often maintained as the central pharmacophore, modifications to its saturation or the introduction of additional fused rings can be explored.

Modification of substituents: The nature, position, and orientation of substituents on the heterocyclic ring are systematically varied. This includes changing functional groups, altering alkyl chain lengths, or introducing different electronic or steric features. slideshare.net

Stereochemical considerations: The three-dimensional arrangement of atoms is crucial. Different enantiomers or diastereomers of a chiral heterocyclic compound can exhibit vastly different biological activities.

By analyzing the activity of a series of related analogs, researchers can deduce which parts of the molecule are essential for its biological function (the pharmacophore) and which parts can be modified to improve properties like potency, selectivity, or metabolic stability. pharmacologymentor.comdrugdesign.org This qualitative analysis provides crucial insights that guide the design of new, more effective compounds. drugdesign.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) represents a powerful evolution of traditional SAR, employing statistical and mathematical models to quantitatively link the chemical structure of a compound with its biological activity. pharmacologymentor.comnih.gov Unlike the qualitative nature of SAR, QSAR aims to establish a mathematical equation that relates numerical representations of molecular features (descriptors) to a measured biological response. wikipedia.orgjocpr.com The fundamental goal of QSAR is to develop predictive models that can estimate the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the reliance on extensive experimental screening. jocpr.comresearchgate.net

The general form of a QSAR model can be expressed as: Activity = f (Molecular Descriptors) + error wikipedia.org

These models are developed using a "training set" of compounds with known structures and biological activities. Once a statistically robust model is created, it is validated using an external "test set" of compounds not used in the model's development to ensure its predictive power. globalresearchonline.net QSAR is widely used in drug discovery to predict not only target binding affinity but also ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to avoid costly failures in later stages of development. researchgate.net

Molecular descriptors are the cornerstone of QSAR modeling. They are numerical values that encode different aspects of a molecule's structural and physicochemical properties. globalresearchonline.netnih.gov By converting a chemical structure into a set of numbers, descriptors allow for the application of statistical and machine learning methods to build predictive models. springernature.comacs.org There is a vast array of molecular descriptors, which can be broadly categorized based on the dimensionality of the information they represent.

| Descriptor Class | Examples | Information Encoded |

| 1D Descriptors | Molecular Weight, Atom Counts, Bond Counts | Basic constitutional properties of the molecule. |

| 2D Descriptors | Topological Indices (e.g., Connectivity Indices), 2D Fingerprints | The two-dimensional arrangement of atoms and bonds (molecular graph), including branching and shape. nih.gov |

| 3D Descriptors | van der Waals Volume, Molecular Surface Area, 3D-WHIM | The three-dimensional conformation and spatial properties of the molecule. researchgate.net |

| Physicochemical Descriptors | LogP (Lipophilicity), pKa (Acidity/Basicity), Molar Refractivity | Electronic, steric, and hydrophobic properties that govern intermolecular interactions and pharmacokinetics. nih.gov |

In SAR studies of nicotinonitrile derivatives, these descriptors are calculated for a series of compounds. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to identify which descriptors are most correlated with the observed biological activity. nih.govacs.org For example, a QSAR model might reveal that the biological activity of a set of nicotinonitrile analogs is positively correlated with lipophilicity (LogP) at a specific position and negatively correlated with the steric bulk (van der Waals volume) of a substituent at another position. researchgate.net This quantitative insight allows medicinal chemists to rationally design new molecules with an optimal combination of these properties. researchgate.net

In silico (computer-aided) prediction methods are indispensable tools for optimizing lead compounds in modern drug discovery. globalresearchonline.netnih.gov These computational techniques leverage QSAR models and other simulation approaches to evaluate virtual compounds before they are synthesized, saving significant time and resources. ijs.si This process, often part of a ligand-based or structure-based drug design strategy, helps refine molecules to improve their binding affinity, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net

Key in silico methods for compound optimization include:

Virtual Screening: Large libraries of virtual compounds are computationally screened against a biological target to identify potential "hits." nih.gov When the 3D structure of the target is known, this is often done using molecular docking.

Molecular Docking: This method predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govnih.gov It simulates the binding process, scoring different poses to identify the most favorable interactions, which can guide modifications to enhance binding.

Pharmacophore Mapping: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. This model can then be used to search for new scaffolds or to guide the modification of existing ones to better match the ideal arrangement. nih.gov

Fragment-Based Drug Discovery (FBDD): This approach involves screening small molecular fragments to identify those that bind to the target. In silico methods are then used to guide the process of growing, linking, or merging these fragments into a more potent lead compound. researchgate.net

These computational strategies allow for the rapid evaluation of thousands of potential modifications to a lead structure, such as a nicotinonitrile derivative, enabling researchers to focus synthetic efforts on compounds with the highest probability of success. ijs.si

Role of Halogen Substituents in Modulating Molecular Interactions and Reactivity

In a molecule like 5-Bromo-2-chloro-6-methylnicotinonitrile, the halogen substituents (bromine and chlorine) play a critical and multifaceted role in modulating its physicochemical properties and biological activity. eurochlor.org Far from being simple placeholders, halogens influence a molecule's size, shape, lipophilicity, and electronic distribution, and can participate in specific, highly directional intermolecular interactions. researchgate.net

The influence of halogen atoms stems from several key properties:

Lipophilicity: Halogens are generally lipophilic, and their introduction can increase a molecule's ability to cross cell membranes. The effect on lipophilicity generally increases with the size of the halogen.

Electronic Effects: Halogens are highly electronegative and exert a strong electron-withdrawing inductive effect. This can significantly alter the electron density of the aromatic ring system, affecting the pKa of the pyridine (B92270) nitrogen and influencing the molecule's reactivity and metabolic stability. acs.org

Halogen Bonding: A halogen bond is a non-covalent interaction where an electron-deficient region on the halogen atom (termed a σ-hole) interacts with a Lewis base (e.g., an oxygen or nitrogen atom). mdpi.comresearchgate.net The strength of this interaction increases with the polarizability of the halogen, following the trend I > Br > Cl >> F. mdpi.com These highly directional bonds can be a crucial factor in ligand-receptor binding, serving a role similar to that of a hydrogen bond. mdpi.com

The presence of both bromine and chlorine on the nicotinonitrile ring creates a unique electronic and steric profile. The interplay between their inductive effects and their potential to form halogen bonds can fine-tune the molecule's interaction with its biological target. nih.govnih.gov For example, the chlorine at the 2-position and the bromine at the 5-position will withdraw electron density from the pyridine ring, while also providing potential sites for halogen bonding, which can be critical for achieving high binding affinity and selectivity. copernicus.org

The following table summarizes key properties of relevant halogens:

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Polarizability (ų) | Common Effects in Drug Design |

| Fluorine (F) | 1.47 | 3.98 | 0.56 | Can block metabolic oxidation, alter pKa, form hydrogen bonds. Rarely forms significant halogen bonds. |

| Chlorine (Cl) | 1.75 | 3.16 | 2.18 | Increases lipophilicity, can form moderate halogen bonds, common metabolic blocking group. |

| Bromine (Br) | 1.85 | 2.96 | 3.05 | Further increases lipophilicity, forms strong halogen bonds, significant steric bulk. |

Advanced Applications of 5 Bromo 2 Chloro 6 Methylnicotinonitrile in Complex Organic Synthesis

Halogenated Nicotinonitriles as Versatile Synthetic Intermediates

Halogenated nicotinonitriles are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science due to their utility as versatile synthetic intermediates. ekb.egscinito.aiekb.egresearchgate.net The strategic placement of halogen atoms and a nitrile group on the pyridine (B92270) ring provides multiple reactive sites for a variety of chemical transformations. The pyridine core is a common motif in numerous biologically active molecules. ekb.egresearchgate.net

The reactivity of 5-Bromo-2-chloro-6-methylnicotinonitrile is dictated by its distinct functional groups: a bromo substituent at the 5-position, a chloro substituent at the 2-position, a methyl group at the 6-position, and a nitrile group at the 3-position of the pyridine ring. The two different halogen atoms, bromine and chlorine, offer opportunities for selective and sequential reactions. Typically, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for regioselective functionalization.

The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring influences the reactivity of the halogen substituents, making them susceptible to nucleophilic aromatic substitution reactions. This inherent reactivity allows for the introduction of a wide array of functional groups, rendering halogenated nicotinonitriles as valuable precursors in the synthesis of more complex molecules.

Building Blocks for Diverse Heterocyclic and Macrocyclic Compounds

The multifunctional nature of this compound makes it a putative building block for the synthesis of a variety of heterocyclic and macrocyclic structures. The nitrile group can undergo hydrolysis to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cycloaddition reactions or be used to construct fused ring systems. nih.govnih.gov

The chloro and bromo substituents serve as handles for the introduction of other functionalities through cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. wikipedia.orgorganic-chemistry.orgwikipedia.orgwikipedia.org For instance, a Suzuki coupling could be employed to introduce an aryl or heteroaryl group at the 5-position by selectively reacting the bromo substituent. wikipedia.orgacademie-sciences.frnih.govlibretexts.orgorganic-chemistry.org A subsequent reaction at the 2-chloro position could then be used to build more complex structures. This stepwise functionalization is a powerful strategy for the controlled synthesis of polysubstituted pyridines, which are key components of many pharmaceutical compounds.

While no specific examples of macrocyclization reactions involving this compound are documented, its bifunctional nature suggests its potential in such applications. For example, sequential or one-pot cross-coupling reactions could be envisioned where the di-functionalized pyridine derivative is cyclized with a suitable linking unit to form a macrocycle.

Precursors in the Synthesis of Functionally Active Molecules

Nicotinonitrile derivatives are recognized as essential scaffolds in medicinal chemistry, with several marketed drugs containing this moiety. ekb.egscinito.airesearchgate.net These compounds have been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. ekb.egnih.gov Given this precedent, this compound represents a potential starting material for the synthesis of novel, functionally active molecules.

The ability to selectively modify the 2- and 5-positions of the pyridine ring allows for the exploration of the structure-activity relationship of new compounds. For example, the introduction of different anilines at the 2-position via a Buchwald-Hartwig amination and various aryl groups at the 5-position via a Suzuki coupling would generate a library of compounds for biological screening. The methyl group at the 6-position can also influence the biological activity and metabolic stability of the resulting molecules.

Pyridine-based ligands are widely used in coordination chemistry and catalysis due to the ability of the nitrogen atom to coordinate with metal centers. The substitution pattern on the pyridine ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity.

While there is no specific literature describing the use of this compound in catalyst development, its structure suggests potential applications. For instance, the nitrile group or the pyridine nitrogen could act as coordination sites for a metal. Furthermore, the halogen atoms could be replaced with phosphorus- or nitrogen-based ligands through cross-coupling or substitution reactions to create novel multidentate ligands. These ligands could then be used to prepare transition metal catalysts for various organic transformations.

Strategic Bond Disconnections in Target-Oriented Synthesis

In the context of retrosynthetic analysis, this compound can be considered a valuable synthon for the preparation of complex target molecules containing a substituted pyridine ring. wikipedia.orgamazonaws.com The key strategic bond disconnections would involve the carbon-halogen bonds and transformations of the nitrile group.

For a target molecule containing a 2,3,5,6-tetrasubstituted pyridine core, this compound provides a readily available starting point. The retrosynthetic strategy would involve disconnecting the substituents at the 2- and 5-positions to arrive at the halogenated precursor. For example, a biaryl linkage at the 5-position would suggest a Suzuki coupling as the corresponding synthetic step, leading to a disconnection to this compound and a suitable boronic acid. wikipedia.org Similarly, an amino group at the 2-position would point towards a Buchwald-Hartwig amination. wikipedia.org

The nitrile group can be retrosynthetically disconnected from a primary amine (via reduction), a carboxylic acid (via hydrolysis), or an amide, further expanding the range of target molecules that can be accessed from this starting material. The presence of two different halogens also allows for a divergent synthetic strategy, where a common intermediate can be used to generate a variety of analogs by selectively reacting one halogen over the other.

Q & A

Q. What analytical techniques are recommended for confirming the structure and purity of 5-Bromo-2-chloro-6-methylnicotinonitrile?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use NMR to identify substituent positions (e.g., methyl, bromo, chloro groups). For example, methyl protons typically resonate at δ2.4 ppm in similar compounds, while aromatic protons appear in the δ7.0–8.5 ppm range .

- Mass Spectrometry (MS) : Confirm molecular weight (MW = 233.48 g/mol) via high-resolution MS. Bromine isotopes (79Br/81Br) produce characteristic doublet peaks (e.g., M+ at m/z 196/198 in related brominated nicotinonitriles) .

- Elemental Analysis : Validate empirical formula (CHBrClN) by comparing calculated vs. experimental C, H, N, and halogen percentages .

Q. What safety protocols are essential for handling nitrile-containing compounds like this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of toxic vapors.

- Storage : Store at 0°C–6°C in airtight containers to prevent degradation, as recommended for structurally similar brominated nitriles .

- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention immediately .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

Methodological Answer:

- Variable Selection : Investigate factors like reaction temperature (80°C–120°C), catalyst loading (e.g., Pd-based catalysts), and solvent polarity (DMF vs. THF).

- Response Surface Methodology (RSM) : Use a 2 factorial design to model interactions between variables and maximize yield/purity. For example, higher temperatures may improve halogenation efficiency but increase side reactions .

- Validation : Confirm optimized conditions via triplicate runs and statistical analysis (e.g., ANOVA) to ensure reproducibility .

Q. How do substituent positions (Br, Cl, CH3_33) influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing Cl and Br groups at positions 2 and 5 enhance electrophilicity, facilitating Suzuki-Miyaura couplings. Compare with analogs lacking substituents (e.g., 5-Bromonicotinonitrile) to isolate steric/electronic contributions .

- Steric Hindrance : The methyl group at position 6 may reduce accessibility to the nitrile moiety, requiring bulky ligands (e.g., XPhos) to improve catalytic efficiency .

- Mechanistic Studies : Use DFT calculations to map reaction pathways and identify rate-limiting steps (e.g., oxidative addition of Pd(0) to C–Br bonds) .

Q. How can researchers resolve contradictions in reported spectroscopic data for halogenated nicotinonitriles?

Methodological Answer:

- Standardization : Calibrate instruments using certified reference materials (e.g., deuterated solvents for NMR).

- Sample Purity : Re-crystallize compounds to ≥98% purity (as per ) to eliminate solvent/residual reagent interference .

- Cross-Validation : Compare data across multiple techniques (e.g., IR for nitrile stretches at ~2200 cm and HPLC for purity checks) .

Q. What theoretical frameworks are relevant for studying this compound in drug discovery?

Methodological Answer:

- Structure-Activity Relationships (SAR) : Link the compound’s halogenated structure to biological targets (e.g., kinase inhibition) using molecular docking simulations .

- Retrosynthetic Analysis : Apply Corey’s principles to design scalable synthetic routes, prioritizing steps with high atom economy .

- Green Chemistry Metrics : Evaluate environmental impact via E-factors and solvent selection guides (e.g., replace DMF with cyclopentyl methyl ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.